molecular formula C11H10N2O2 B1487080 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol CAS No. 1412953-09-3

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol

Cat. No. B1487080
CAS RN: 1412953-09-3
M. Wt: 202.21 g/mol
InChI Key: LCFHDCMDYLCGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol, also known as 2CPFP, is a heterocyclic organic compound with a molecular formula of C9H9N3O. It is a colorless solid with a melting point of about 190°C. 2CPFP has a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used as a starting material for the synthesis of a variety of organic compounds, including various pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Antibacterial Activity

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol: has been identified as a compound with potential antibacterial properties. Furan derivatives, which include this compound, are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into medicinal chemistry is a key strategy in the development of new antibacterial agents, particularly in the fight against microbial resistance.

Anticancer Properties

The pyrimidine scaffold of 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is a significant feature in many anticancer drugs. Pyrimidine derivatives are known for their role in the modulation of various cancers, including myeloid leukemia and breast cancer . The structural diversity of pyrimidine allows for the development of compounds with specific anticancer activities, making it a valuable target for pharmacological research.

Antifungal and Antiviral Uses

In addition to antibacterial properties, furan derivatives also show promise in antifungal and antiviral applications. The structural reactivity of furan compounds enables the design of molecules that can interfere with the life cycle of various fungi and viruses, providing a pathway for the development of new treatments .

Anti-Inflammatory and Analgesic Effects

The compound’s potential to act as an anti-inflammatory and analgesic agent is another area of interest. Pyrimidine derivatives have been reported to exhibit these properties, which could be beneficial in the treatment of chronic pain and inflammatory diseases .

Cardiovascular Therapeutics

Pyrimidine-based structures are also explored for their cardiovascular benefits. They have been used in the development of antihypertensive drugs and other cardiovascular agents, suggesting that 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol could contribute to this field of research .

Neuroprotective Applications

There is a growing interest in the neuroprotective potential of furan and pyrimidine derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases and conditions affecting the central nervous system, such as Parkinson’s disease and glaucoma .

Mechanism of Action

While the specific mechanism of action for 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is not provided, it’s worth noting that pyrimidinamine derivatives, which this compound is a part of, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides .

properties

IUPAC Name

2-cyclopropyl-4-(furan-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFHDCMDYLCGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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